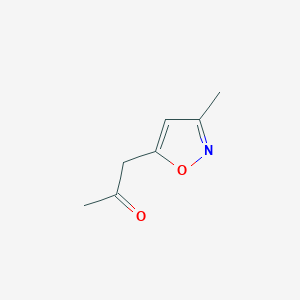

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La benzylserine peut être synthétisée par plusieurs méthodes. Une approche courante implique la protection des groupes amino et carboxyle de la sérine, suivie de l'introduction du groupe benzyle. Le dérivé de sérine protégé est ensuite déprotégé pour donner de la benzylserine. Une autre méthode implique la benzylation directe de la sérine en utilisant des halogénures de benzyle dans des conditions basiques.

Méthodes de production industrielle

La production industrielle de la benzylserine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation et la purification pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions

La benzylserine subit diverses réactions chimiques, notamment :

Oxydation : La benzylserine peut être oxydée pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir la benzylserine en ses formes réduites.

Substitution : La benzylserine peut subir des réactions de substitution nucléophile, où le groupe benzyle peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des conditions basiques ou acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxo de la benzylserine, tandis que les réactions de substitution peuvent produire divers composés benzyl-substitués.

Applications de la recherche scientifique

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de peptides et d'autres molécules complexes.

Biologie : La benzylserine est utilisée pour étudier les mécanismes de transport des acides aminés et les voies métaboliques.

Industrie : Elle est utilisée dans la production de produits pharmaceutiques et d'autres produits chimiques de spécialité.

Mécanisme d'action

La benzylserine exerce ses effets en inhibant les transporteurs d'acides aminés, en particulier le transporteur 2 préférentiel à l'alanine, à la sérine et à la cystéine (ASCT2) et le transporteur d'acides aminés de type L 1 (LAT1). En bloquant ces transporteurs, la benzylserine perturbe l'absorption des acides aminés essentiels comme la leucine et la glutamine, ce qui entraîne une réduction de la viabilité cellulaire et de la prolifération . Cette perturbation active la voie de réponse aux acides aminés en activant le facteur de transcription 4 (ATF4), inhibant davantage la croissance des cellules cancéreuses .

Applications De Recherche Scientifique

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: Benzylserine is used to study amino acid transport mechanisms and metabolic pathways.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

Benzylserine exerts its effects by inhibiting amino acid transporters, specifically the alanine, serine, cysteine-preferring transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1). By blocking these transporters, benzylserine disrupts the uptake of essential amino acids like leucine and glutamine, leading to reduced cell viability and proliferation . This disruption activates the amino acid response pathway through activating transcription factor 4 (ATF4), further inhibiting cancer cell growth .

Comparaison Avec Des Composés Similaires

Composés similaires

Sérine : L'acide aminé parent de la benzylserine, impliqué dans diverses voies métaboliques.

Alanine : Un autre acide aminé avec des mécanismes de transport similaires.

Glutamine : Un acide aminé crucial pour la croissance et la prolifération cellulaires, souvent ciblé par des inhibiteurs similaires.

Unicité de la benzylserine

La benzylserine est unique en raison de sa capacité à inhiber simultanément plusieurs transporteurs d'acides aminés, ce qui en fait un inhibiteur puissant de l'absorption des acides aminés dans les cellules cancéreuses. Ce mécanisme d'inhibition double la distingue des autres composés qui ciblent généralement un seul transporteur.

Propriétés

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-7(10-8-5)4-6(2)9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEAXXRUSNIUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

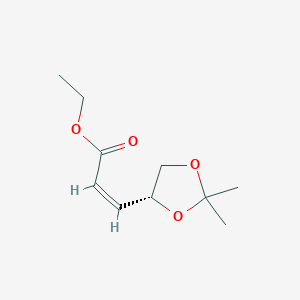

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)